An In-depth Technical Guide to the Core Structure and Stereochemistry of Bicyclo[4.2.1]nonane
An In-depth Technical Guide to the Core Structure and Stereochemistry of Bicyclo[4.2.1]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[4.2.1]nonane is a bridged bicyclic hydrocarbon with the molecular formula C₉H₁₆. Its unique bridged framework, consisting of a seven-membered ring and a five-membered ring sharing two bridgehead carbon atoms, imparts significant structural and stereochemical complexity. This rigid yet strained scaffold is a key structural motif in a variety of natural products, including the mediterraneols and vibsatin A, and serves as a versatile building block in the synthesis of complex molecular architectures and pharmacologically active compounds. An understanding of its core structure, stereochemistry, and conformational behavior is paramount for its application in medicinal chemistry and drug development.
Basic Structure and Nomenclature
The systematic IUPAC name for this bicyclic alkane is bicyclo[4.2.1]nonane. The numbers in the brackets refer to the number of carbon atoms in the bridges connecting the two bridgehead carbons. In this case, there are four carbons in the longest bridge, two in the next, and one in the shortest bridge.
Stereochemistry and Conformational Analysis
The bicyclo[4.2.1]nonane core possesses a rigid structure with distinct stereochemical features. The fusion of the rings can lead to different diastereomers, and the substituents on the rings can adopt either endo or exo positions. The conformational landscape of bicyclo[4.2.1]nonane is primarily dominated by two key conformers: a chair-like and a boat-like conformation for the seven-membered ring. Computational studies are essential for determining the relative energies and geometric parameters of these conformers.
Quantitative Conformational Data
The following table summarizes key geometric and energetic parameters for the principal conformers of bicyclo[4.2.1]nonane, derived from computational chemistry studies. These values are crucial for understanding the stability and reactivity of this bicyclic system.
| Parameter | Chair Conformation | Boat Conformation |
| Relative Strain Energy (kcal/mol) | 0 | ~3.2 |
| Key Bond Lengths (Å) | ||
| C1-C6 (Bridgehead) | ~1.54 | ~1.54 |
| C1-C7 | ~1.53 | ~1.53 |
| C6-C9 | ~1.53 | ~1.53 |
| **Key Bond Angles (°) ** | ||
| C1-C9-C6 | ~95 | ~94 |
| C2-C1-C7 | ~110 | ~111 |
| C5-C6-C9 | ~110 | ~111 |
Note: The values presented are approximate and can vary depending on the computational method and level of theory used.
Synthesis of the Bicyclo[4.2.1]nonane Core
Several synthetic strategies have been developed to construct the bicyclo[4.2.1]nonane skeleton. Two prominent methods are transannular radical cyclization and ring-closing metathesis.
Transannular Radical Cyclization
One effective method involves the transannular cyclization of cyclo-oct-4-enylmethyl radicals. This intramolecular reaction forms the one-carbon bridge across the eight-membered ring, yielding the bicyclo[4.2.1]nonane framework.[1][2]
Ring-Closing Metathesis (RCM)
Ring-closing metathesis of appropriately substituted cyclopentane (B165970) derivatives provides a versatile route to functionalized bicyclo[4.2.1]nonanes. This approach involves the stereoselective difunctionalization of a cyclopentanone (B42830) precursor, followed by an RCM reaction to form the seven-membered ring.[3][4]
Experimental Protocols for Structural Elucidation
The definitive determination of the three-dimensional structure and stereochemistry of bicyclo[4.2.1]nonane derivatives relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the connectivity and stereochemistry of a bicyclo[4.2.1]nonane derivative in solution.
Detailed Methodology:
-
Sample Preparation:
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Accurately weigh 5-25 mg of the purified bicyclo[4.2.1]nonane derivative.[1][5][6]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a high-quality 5 mm NMR tube.[5][6] The solvent should be chosen based on the solubility of the compound and to avoid overlapping signals with key analyte protons.[7]
-
Ensure the sample is fully dissolved and free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[1]
-
The final sample height in the NMR tube should be between 4.0 and 5.0 cm.[7]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum, often with proton decoupling.
-
To establish connectivity and stereochemical relationships, acquire a suite of two-dimensional (2D) NMR spectra, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is crucial for assigning relative stereochemistry (endo vs. exo and syn vs. anti).
-
-
-
Data Analysis:
-
Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities of the signals in the 1D spectra.
-
Correlate the signals in the 2D spectra to build a complete picture of the molecular structure and assign all proton and carbon resonances.
-
Use the cross-peaks in the NOESY/ROESY spectrum to establish the relative stereochemistry of substituents.
-
Single-Crystal X-ray Diffraction
Objective: To obtain the precise three-dimensional atomic coordinates of a crystalline bicyclo[4.2.1]nonane derivative in the solid state.
Detailed Methodology:
-
Crystallization:
-
Grow high-quality single crystals of the bicyclo[4.2.1]nonane derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[8]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Position the crystal in a monochromatic X-ray beam.[8]
-
Collect a series of diffraction images as the crystal is rotated. The angles and intensities of the diffracted X-rays are recorded by a detector.[8]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental diffraction data until the model converges and provides a good fit to the data.[9]
-
Specialized software such as SHELX or OLEX2 is used for structure solution and refinement.[10]
-
Signaling Pathways and Logical Relationships
The rigid bicyclo[4.2.1]nonane framework can undergo fascinating skeletal rearrangements, particularly under acidic conditions. One such transformation is the Wagner-Meerwein rearrangement, which involves a series of 1,2-shifts of alkyl groups or hydrides via carbocationic intermediates. This pathway is crucial in understanding the reactivity and potential metabolic fate of bicyclo[4.2.1]nonane-containing molecules.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. Formation of bicyclo[3.2.1]octane, bicyclo[4.2.1]nonane, and bicyclo[3.3.1]nonane by transannular radical cyclisations - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Acetic acid;bicyclo[4.2.1]nonan-1-ol | 62243-38-3 [smolecule.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. Strategies to access the [5-8] bicyclic core encountered in the sesquiterpene, diterpene and sesterterpene series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
